Cas no 1203397-33-4 (2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide)
![2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1203397-33-4x500.png)
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-3-yl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
- 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide
- SR-01000923687
- 1203397-33-4
- SR-01000923687-1
- F5600-0061
- AKOS024515250
- 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
- VU0648632-1
-
- インチ: 1S/C17H19N5O/c1-12-6-7-16(22-21-12)18-8-9-19-17(23)10-13-11-20-15-5-3-2-4-14(13)15/h2-7,11,20H,8-10H2,1H3,(H,18,22)(H,19,23)
- InChIKey: MHOTXQBYTJMLSA-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC1=NN=C(C)C=C1)(=O)CC1C2=C(NC=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 309.15896025g/mol
- どういたいしつりょう: 309.15896025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 82.7Ų
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5600-0061-4mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-2μmol |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-2mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-20μmol |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-3mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-10mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-25mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-5μmol |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-40mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5600-0061-15mg |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide |
1203397-33-4 | 15mg |
$89.0 | 2023-09-09 |
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamideに関する追加情報
Introduction to 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide (CAS No. 1203397-33-4)
2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide, identified by its CAS number 1203397-33-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This molecule, featuring a hybrid structure of indole and pyridazine moieties, exhibits promising biological activities that make it a compelling candidate for further exploration in medicinal chemistry.
The structural framework of 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide incorporates several key pharmacophoric elements. The indole ring, known for its presence in numerous bioactive natural products and drugs, contributes to its potential interaction with biological targets. Specifically, the 3-position of the indole ring is highlighted as a critical site for functionalization, enhancing its pharmacological relevance. This feature aligns with the growing interest in indole derivatives as therapeutic agents.
Complementing the indole moiety, the pyridazine component introduces additional versatility to the molecule. Pyridazines are widely recognized for their role in medicinal chemistry due to their ability to modulate various biological pathways. In this compound, the 6-methylpyridazin-3-yl substituent plays a pivotal role in determining its pharmacokinetic and pharmacodynamic properties. The presence of an amino group at the 3-position of the pyridazine ring further enhances its potential as a scaffold for drug discovery.
The amide linkage in 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide serves as a crucial bridge between the indole and pyridazine fragments, ensuring structural stability while allowing for conformational flexibility. This design facilitates optimal interactions with biological targets, which is essential for achieving desired therapeutic effects. The N-terminal amine group also provides a site for further derivatization, enabling chemists to fine-tune the molecule's properties.
Recent advancements in computational chemistry and molecular modeling have underscored the importance of understanding the three-dimensional structure of such compounds. These tools have been instrumental in predicting the binding modes of 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide with potential biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and autoimmune disorders.
The synthesis of 2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-y)amino]ethyl}acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the indole moiety typically begins with the condensation of tryptophan derivatives or indole carboxylic acids with appropriate electrophiles. Subsequent functionalization of the pyridazine ring follows, often through nucleophilic substitution reactions, to introduce the desired substituents.
The incorporation of 6-methylpyridazin-3-y into the molecular structure is achieved through selective functionalization strategies. This step is critical as it determines the compound's ability to interact with biological targets effectively. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
In terms of pharmacological activity, preliminary studies on 2-(1H-indol-y)-N-{2-[(6-methylpyridazin-y)amino]ethyl}acetamide have revealed intriguing results. In vitro assays have demonstrated its potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, cellular studies suggest that this compound may exhibit anti-proliferative properties, making it a candidate for cancer research.
The compound's solubility and metabolic stability are also critical factors that influence its therapeutic potential. Preliminary data indicate that 1203397_33_4 exhibits moderate solubility in common solvents used in drug formulations, which is advantageous for developing pharmaceutical preparations. Furthermore, its metabolic stability suggests that it may have a reasonable half-life within biological systems, enhancing its bioavailability.
Future research directions for 1203397_33_4 include exploring its interactions with additional biological targets and evaluating its efficacy in preclinical models. Investigating its potential as an anti-inflammatory agent is particularly promising given the current emphasis on developing novel therapeutics for chronic inflammatory diseases. Additionally, studying its mechanism of action will provide valuable insights into how it interacts with cellular pathways and modulates disease processes.
The development of new drug candidates often involves iterative optimization processes to enhance potency, selectivity, and safety profiles. For 1203397_33_4, modifications to the indole or pyridazine moieties could be explored to improve its pharmacological properties further. Advances in synthetic methodologies may also enable more efficient production scales, making it economically viable for clinical development.
In conclusion,1203397_33_4 represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of pharmacophoric elements positions it as a valuable asset in pharmaceutical research efforts aimed at addressing complex diseases. As our understanding of molecular interactions continues to evolve,1203397_33_4 holds promise for contributing significantly to future therapeutic advancements.
1203397-33-4 (2-(1H-indol-3-yl)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}acetamide) 関連製品
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)
- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)




